rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

Catalog No.
S13995983
CAS No.
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbo...

Product Name

rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid

IUPAC Name

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c24-21(25)12-14-6-5-11-20(14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20-/m0/s1

InChI Key

YXGCAMANGUJGFT-XOBRGWDASA-N

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid is a synthetic compound characterized by a complex molecular structure. Its chemical formula is C31H34N2O6C_{31}H_{34}N_{2}O_{6} and it has a molecular weight of approximately 530.61 g/mol. The compound features a cyclopentyl group attached to an acetic acid moiety, with a fluorenylmethoxycarbonyl group contributing to its unique properties. This compound is notable for its potential applications in medicinal chemistry, particularly as a ligand in biochemical studies.

The reactivity of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid can be understood through its functional groups. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to form amides.
  • Decarboxylation: Under specific conditions, the carboxylic acid can lose carbon dioxide.

The fluorenylmethoxycarbonyl group can also be cleaved under acidic or basic conditions, which is often utilized in peptide synthesis to protect amino groups.

Rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid exhibits significant biological activity, particularly as an inhibitor of E3 ligases. E3 ligases are crucial in the ubiquitin-proteasome pathway, influencing protein degradation and signaling pathways. The compound's ability to modulate these pathways makes it a valuable candidate for drug development aimed at various diseases, including cancer and neurodegenerative disorders.

The synthesis of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid typically involves several steps:

  • Formation of the Fluorenylmethoxycarbonyl Group: This is achieved by reacting fluorenone with methanol and an appropriate activating agent.
  • Cyclization: The cyclopentane structure is formed through cyclization reactions involving suitable precursors.
  • Coupling Reaction: The final product is obtained by coupling the cyclopentane derivative with the fluorenylmethoxycarbonyl amino acid derivative under controlled conditions.

These steps may require specific reagents and conditions to ensure high yield and purity.

Rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid has several applications in:

  • Medicinal Chemistry: As a potential therapeutic agent targeting E3 ligases.
  • Biochemical Research: To study protein degradation pathways and cellular signaling mechanisms.
  • Drug Development: As a lead compound for designing new inhibitors with improved efficacy and selectivity.

Studies on the interactions of rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid with various biological targets have shown its capacity to bind selectively to E3 ligases. These interactions are crucial for understanding its mechanism of action and potential side effects in therapeutic applications. Further research is needed to elucidate the full spectrum of its interactions within cellular systems.

Several compounds share structural similarities with rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Rac-(1R,2S)-2-[4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]butanamido]cyclohexane-1-carboxylic acidCyclohexane structureDifferent ring size affects binding properties
Rac-(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acidCyclopropane structureSmaller ring may influence reactivity
(R)-2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)acetic acidPyrrolidine structureDifferent nitrogen-containing ring

These compounds illustrate the diversity within this class of molecules while highlighting the unique cyclopentane structure of rac-2-[...], which may confer distinct pharmacological properties.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

365.16270821 g/mol

Monoisotopic Mass

365.16270821 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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